Cas no 899897-21-3 (Methyl 5-bromo-2-methylthiazole-4-carboxylate)

Methyl 5-bromo-2-methylthiazole-4-carboxylate is a brominated thiazole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a reactive bromine substituent at the 5-position and a methyl ester group at the 4-position, making it a versatile intermediate for further functionalization, such as cross-coupling reactions or nucleophilic substitutions. Its thiazole core is structurally important in medicinal chemistry, often serving as a scaffold for bioactive molecules. The methyl ester enhances solubility and facilitates downstream modifications. This compound is particularly valuable in the development of heterocyclic compounds, agrochemicals, and potential drug candidates, offering a balance of reactivity and stability for synthetic applications.
Methyl 5-bromo-2-methylthiazole-4-carboxylate structure
899897-21-3 structure
Product Name:Methyl 5-bromo-2-methylthiazole-4-carboxylate
CAS No:899897-21-3
MF:C6H6BrNO2S
MW:236.086339473724
MDL:MFCD09265508
CID:1088516
PubChem ID:16427155
Update Time:2025-06-11

Methyl 5-bromo-2-methylthiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-2-methylthiazole-4-carboxylate
    • 5-bromo-2-methylthiazole-4-carboxylic acid methyl ester
    • methyl 5-bromo-2-methyl-1,3-thiazole-4-carboxylate
    • Methyl 5-bromo-2-methyl-4-thiazolecarboxylate (ACI)
    • AKOS005266420
    • FINAXYSMTLVVOE-UHFFFAOYSA-N
    • Methyl5-bromo-2-methylthiazole-4-carboxylate
    • MFCD09265508
    • EN300-209278
    • DTXSID80586059
    • 899897-21-3
    • PS-3831
    • CS-0187516
    • DA-19326
    • SY065468
    • SCHEMBL2829789
    • 5-bromo-2-methyl-thiazole-4-carboxylic acid methyl ester
    • D79746
    • MDL: MFCD09265508
    • Inchi: 1S/C6H6BrNO2S/c1-3-8-4(5(7)11-3)6(9)10-2/h1-2H3
    • InChI Key: FINAXYSMTLVVOE-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(Br)SC(C)=N1)OC

Computed Properties

  • Exact Mass: 234.93026g/mol
  • Monoisotopic Mass: 234.93026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.7±0.1 g/cm3
  • Boiling Point: 278.5±20.0 °C at 760 mmHg
  • Flash Point: 122.3±21.8 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Methyl 5-bromo-2-methylthiazole-4-carboxylate Security Information

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Methyl 5-bromo-2-methylthiazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:899897-21-3)Methyl 5-bromo-2-methylthiazole-4-carboxylate
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Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:34
Price ($):716.0/193.0
Email:sales@amadischem.com

Additional information on Methyl 5-bromo-2-methylthiazole-4-carboxylate

Methyl 5-bromo-2-methylthiazole-4-carboxylate (CAS No. 899897-21-3): A Key Intermediate in Modern Pharmaceutical Research

Methyl 5-bromo-2-methylthiazole-4-carboxylate (CAS No. 899897-21-3) is a highly versatile and significant compound in the realm of pharmaceutical chemistry. Its unique structural features, comprising a thiazole ring substituted with bromine and methyl groups, make it a valuable intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention in recent years due to its role in developing novel therapeutic agents targeting a range of diseases, including cancer, infectious disorders, and inflammatory conditions.

The thiazole core is a prominent scaffold in medicinal chemistry, known for its broad spectrum of biological activities. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position enhances the reactivity and functionalization potential of the molecule. This makes Methyl 5-bromo-2-methylthiazole-4-carboxylate an indispensable building block for constructing more complex pharmacophores. The carboxylate ester group at the 4-position further expands its utility, allowing for facile derivatization through ester hydrolysis or transesterification reactions.

In recent years, there has been a surge in research focusing on thiazole derivatives as potential drug candidates. Studies have demonstrated that these compounds exhibit remarkable efficacy in inhibiting various enzymatic targets and interacting with biological pathways relevant to human health. For instance, derivatives of thiazole have shown promise in disrupting protein-protein interactions involved in cancer progression, highlighting the importance of Methyl 5-bromo-2-methylthiazole-4-carboxylate as a precursor.

One of the most compelling applications of this compound is in the development of antitumor agents. Thiazole derivatives have been reported to exhibit potent inhibitory effects on kinases and other enzymes overexpressed in cancer cells. The bromine substituent at the 5-position facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions enable the introduction of diverse functional groups, enhancing the binding affinity and selectivity of drug candidates.

The role of Methyl 5-bromo-2-methylthiazole-4-carboxylate extends beyond oncology. Researchers have explored its potential in combating infectious diseases caused by bacteria and viruses. The structural motif of thiazole has been shown to interfere with essential bacterial metabolic pathways, making it an attractive target for antibiotic development. Additionally, derivatives of this compound have demonstrated antiviral properties by inhibiting viral proteases and polymerases.

Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, have also been targeted using thiazole-based molecules. These compounds often exert their therapeutic effects by modulating inflammatory signaling pathways, including NF-κB and MAPK cascades. The versatility of Methyl 5-bromo-2-methylthiazole-4-carboxylate allows chemists to fine-tune its pharmacological profile by introducing additional substituents or modifying existing ones.

The synthesis of Methyl 5-bromo-2-methylthiazole-4-carboxylate involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as thiourea and ethyl acetoacetate, the thiazole ring can be constructed through condensation reactions followed by bromination and methylation at specific positions. The introduction of the carboxylate ester group is typically achieved via esterification or transesterification methods, providing access to a range of derivatives with tailored properties.

The growing interest in this compound has led to several innovative synthetic strategies being developed to improve yield and purity. Transition metal-catalyzed reactions have emerged as particularly effective tools for functionalizing thiazole derivatives. For example, palladium-catalyzed cross-coupling reactions have enabled the introduction of aryl or heteroaryl groups at various positions on the thiazole ring, expanding its structural diversity.

In conclusion, Methyl 5-bromo-2-methylthiazole-4-carboxylate (CAS No. 899897-21-3) represents a cornerstone in modern pharmaceutical research due to its multifaceted applications as an intermediate for drug development. Its unique structural features and reactivity make it an invaluable tool for synthesizing bioactive molecules targeting diverse therapeutic areas. As research continues to uncover new biological functions and synthetic methodologies for thiazole derivatives, the significance of this compound is expected to grow even further.

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Amadis Chemical Company Limited
(CAS:899897-21-3)Methyl 5-bromo-2-methylthiazole-4-carboxylate
A1197819
Purity:99%/99%
Quantity:5g/1g
Price ($):716.0/193.0
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